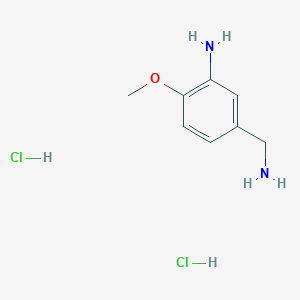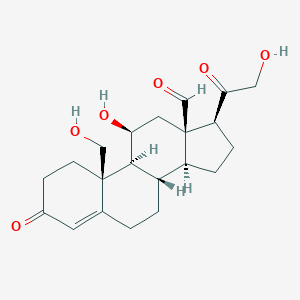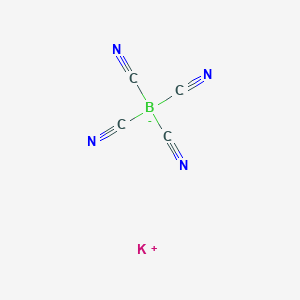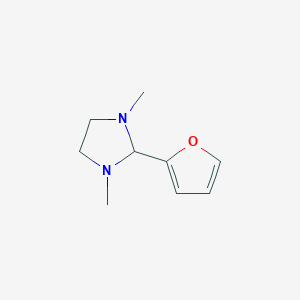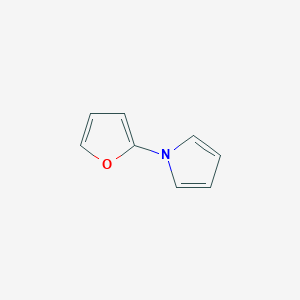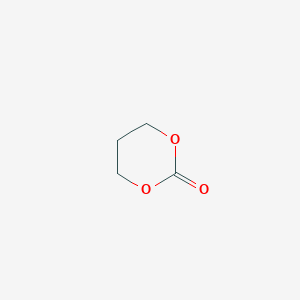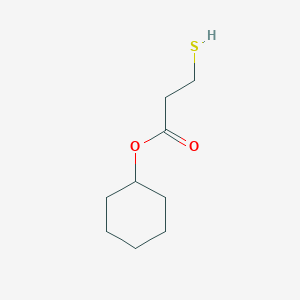
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide, commonly known as ABEI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ABEI is a quaternary ammonium derivative that has been extensively studied for its use as a fluorescent probe in biochemical and physiological experiments. Additionally, we will list future directions for further research on ABEI.
作用机制
ABEI acts as a fluorescent probe by binding to specific molecules or structures in the cell. When excited by light of a specific wavelength, ABEI emits light at a longer wavelength, which can be detected and measured. The emission intensity of ABEI is dependent on the local environment, such as pH, temperature, and the presence of other molecules. This property makes ABEI a useful tool for studying the behavior of molecules in living cells.
Biochemical and Physiological Effects
ABEI has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with the normal functioning of cells or tissues and is not toxic at the concentrations typically used in experiments.
实验室实验的优点和局限性
One of the main advantages of ABEI is its high sensitivity and specificity for fluorescent labeling. It has been shown to be more effective than other fluorescent probes in certain experiments. Additionally, ABEI is relatively easy to synthesize and is commercially available.
However, ABEI does have some limitations. It is not suitable for use in certain types of experiments, such as those involving pH-sensitive molecules. Additionally, ABEI has a relatively short fluorescent lifetime, which can limit its usefulness in certain applications.
未来方向
There are several future directions for research on ABEI. One area of interest is the development of new derivatives of ABEI with enhanced fluorescent properties. Another area of research is the use of ABEI in combination with other fluorescent probes to study complex biological systems. Additionally, the use of ABEI in vivo is an area of active research, with the goal of developing new diagnostic and therapeutic applications.
合成方法
The synthesis of ABEI involves a multi-step process that starts with the reaction of diethylamine with 2-bromoethyl methyl ether to form N,N-diethyl-2-bromoethyl methylamine. This compound is then reacted with thymol to form N,N-diethyl-2-(thymyloxy)ethylamine. Finally, the reaction of this compound with methyl iodide results in the formation of ABEI.
科学研究应用
ABEI is primarily used as a fluorescent probe in biochemical and physiological experiments. It has been used to study the binding of acetylcholine to muscarinic receptors in living cells, as well as the activity of enzymes such as cholinesterase and acetylcholinesterase. ABEI has also been used to study the distribution of lipids in biological membranes and to monitor the activity of ion channels.
属性
CAS 编号 |
102571-20-0 |
|---|---|
产品名称 |
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide |
分子式 |
C17H30INO |
分子量 |
391.3 g/mol |
IUPAC 名称 |
diethyl-methyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C17H30NO.HI/c1-7-18(6,8-2)11-12-19-17-13-15(5)9-10-16(17)14(3)4;/h9-10,13-14H,7-8,11-12H2,1-6H3;1H/q+1;/p-1 |
InChI 键 |
BGBASGWBMOITHT-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC1=C(C=CC(=C1)C)C(C)C.[I-] |
规范 SMILES |
CC[N+](C)(CC)CCOC1=C(C=CC(=C1)C)C(C)C.[I-] |
同义词 |
diethyl-methyl-[2-(5-methyl-2-propan-2-yl-phenoxy)ethyl]azanium iodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B34540.png)
